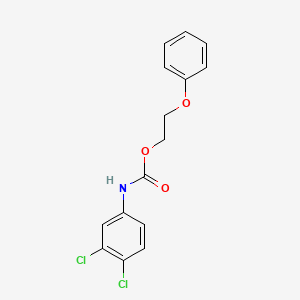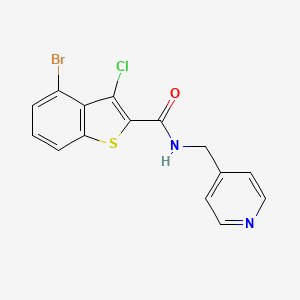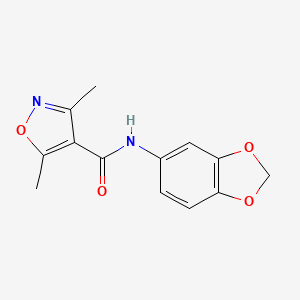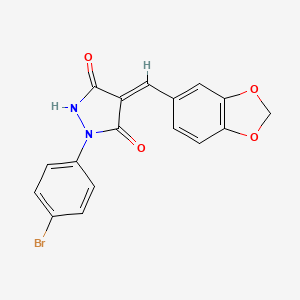
2-phenoxyethyl (3,4-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxyethyl (3,4-dichlorophenyl)carbamate, also known as dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and public health programs. It has been shown to be effective against a wide range of pests, including insects, mites, and nematodes. However, the use of dichlorvos has been associated with environmental and health concerns, which has led to its banning in many countries.
Wirkmechanismus
Dichlorvos acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. By inhibiting acetylcholinesterase, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect or other target organism.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a wide range of biochemical and physiological effects on both target and non-target organisms. In addition to its effects on acetylcholinesterase activity, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate has been shown to disrupt mitochondrial function, alter gene expression, and induce oxidative stress. These effects can lead to a range of adverse health effects, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorvos has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against a wide range of pests. However, its toxicity and potential health effects on laboratory personnel and experimental animals must be carefully considered. In addition, the use of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate may have environmental implications, particularly if it is not properly disposed of after use.
Zukünftige Richtungen
There are several potential future directions for research on 2-phenoxyethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of safer and more environmentally friendly alternatives to 2-phenoxyethyl (3,4-dichlorophenyl)carbamate for use in agriculture and public health programs. Another area of interest is the investigation of the potential use of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate in the treatment of parasitic infections, particularly in areas where drug resistance is a concern. Finally, there is a need for further research on the health effects of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate, particularly on vulnerable populations such as children and pregnant women.
Synthesemethoden
Dichlorvos can be synthesized by the reaction of 3,4-dichlorophenyl isocyanate with 2-phenoxyethanol. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is a colorless to pale yellow liquid with a pungent odor.
Wissenschaftliche Forschungsanwendungen
Dichlorvos has been extensively studied for its insecticidal properties and its potential use in controlling pests in agriculture and public health programs. It has also been investigated for its potential use in the treatment of parasitic infections, such as malaria and schistosomiasis. In addition, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate has been used as a tool in neuroscience research to study the role of acetylcholinesterase in synaptic transmission.
Eigenschaften
IUPAC Name |
2-phenoxyethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-13-7-6-11(10-14(13)17)18-15(19)21-9-8-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMZMGIXWINPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl (3,4-dichlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)


![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5220086.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)

![3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)
![2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5220114.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5220120.png)

![propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5220130.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220135.png)
amino]-1-piperidinecarboxylate](/img/structure/B5220136.png)